molecular formula C24H34BN3O4 B13040208 (S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13040208
M. Wt: 439.4 g/mol
InChI Key: XBEDXJMJGUTSKC-IBGZPJMESA-N
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Description

(S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an imidazole moiety, and a boronate ester group, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazoline derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group, to form new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, imidazoline derivatives, and various substituted boronate esters, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups, which provide a versatile platform for various chemical transformations and applications. Its ability to form reversible covalent bonds and participate in multiple types of interactions makes it a valuable tool in both research and industrial settings.

Properties

Molecular Formula

C24H34BN3O4

Molecular Weight

439.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-13-9-12-19(28)20-26-15-18(27-20)16-10-8-11-17(14-16)25-31-23(4,5)24(6,7)32-25/h8,10-11,14-15,19H,9,12-13H2,1-7H3,(H,26,27)/t19-/m0/s1

InChI Key

XBEDXJMJGUTSKC-IBGZPJMESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)C4CCCN4C(=O)OC(C)(C)C

Origin of Product

United States

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